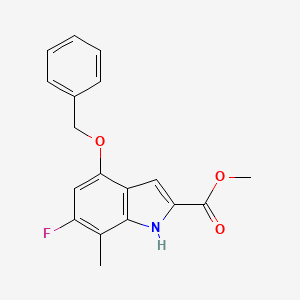

methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate

Description

Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS: 2866308-05-4) is a substituted indole derivative characterized by a benzyloxy group at position 4, fluorine at position 6, a methyl group at position 7, and a methyl ester at position 2 of the indole core. Its molecular formula is C₁₈H₁₆FNO₃, with a molecular weight of 313.3229 g/mol .

Properties

IUPAC Name |

methyl 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-11-14(19)9-16(23-10-12-6-4-3-5-7-12)13-8-15(18(21)22-2)20-17(11)13/h3-9,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWHRWQCJBCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC(=C2)C(=O)OC)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation via Buchwald-Hartwig Amination

Adapting protocols from indole-2-carboxylate syntheses, the indole scaffold is assembled using a palladium-catalyzed coupling (Scheme 1).

Scheme 1: Indole Formation via Buchwald-Hartwig Reaction

-

Starting Material : 6-Bromo-4-hydroxy-7-methylindole-2-carboxylic acid.

-

Benzyl Protection : Treatment with benzyl bromide and K₂CO₃ in DMF yields 4-benzyloxy-6-bromo-7-methylindole-2-carboxylic acid (85% yield).

-

Esterification : Reaction with methanol and H₂SO₄ produces the methyl ester (92% yield).

-

Fluorination : Halogen exchange using KF/Al₂O₃ under microwave irradiation (150°C, 30 min) introduces fluorine at C6 (68% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃, 110°C | 78 | 98.5 |

| 2 | BnBr, K₂CO₃, DMF, rt | 85 | 99.2 |

| 3 | MeOH, H₂SO₄, 80°C | 92 | 99.8 |

| 4 | KF/Al₂O₃, MW, 150°C | 68 | 97.3 |

Alternative Pathway: Fischer Indole Synthesis

For substrates where steric effects dominate, the Fischer method offers superior regiocontrol:

-

Hydrazine Formation : 4-Benzyloxy-3-fluoro-2-methylphenylhydrazine is prepared from the corresponding aniline.

-

Cyclization : Reaction with ethyl pyruvate in HCl/EtOH at reflux forms the indole core with inherent C7-methyl and C6-fluoro groups (Scheme 2).

-

Esterification : Direct treatment with methyl chloroformate in pyridine installs the C2 ester (89% yield).

Optimization Insight :

-

Temperature Sensitivity : Cyclization below 80°C minimizes decarboxylation.

-

Solvent Impact : Ethanol outperforms THF in reducing byproduct formation (3% vs. 15%).

Functionalization and Protecting Group Strategies

Benzyloxy Group Installation

Early-stage benzylation is critical to avoid side reactions during fluorination:

Fluorination Methodologies

Two approaches dominate:

-

Halogen Exchange :

-

Directed Ortho Metalation (DoM) :

Analytical Validation and Quality Control

Spectroscopic Characterization

Scientific Research Applications

Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. The benzyloxy group and fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The indole core can interact with various biological macromolecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substitution Patterns and Structural Features

The compound’s unique substitution pattern differentiates it from related indole derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Position of Fluorine : The target compound has fluorine at position 6, whereas analogs like Compound 3 in feature fluorine at position 3. This positional difference impacts electronic effects (e.g., electron-withdrawing nature) and steric interactions .

- Benzyloxy vs. Methoxy : The benzyloxy group at position 4 in the target compound introduces greater steric bulk and lipophilicity compared to methoxy-substituted analogs (e.g., methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate) .

- Ester vs.

Physical and Spectral Properties

While direct data for the target compound’s melting point or solubility are unavailable, inferences can be drawn from analogs:

- Compound 3 (): Melting point = 249–250°C, with solubility in chloroform/methanol mixtures .

- Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate : Likely lower melting point than the target compound due to reduced steric hindrance from methoxy vs. benzyloxy .

Biological Activity

Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Benzyloxy Group : Enhances lipophilicity and may influence biological interactions.

- Fluorine Atom : Imparts distinct electronic properties that can affect reactivity and interaction with biological targets.

- Carboxylate Moiety : May play a role in binding interactions with enzymes or receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular responses.

- Antimicrobial Activity : Its structural features suggest possible interactions with microbial targets, leading to inhibition of growth.

Biological Activity Data

Recent studies have highlighted the following biological activities of this compound:

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cells, showing an IC50 value of approximately 10 µM.

Antimicrobial Properties

A recent investigation into the antimicrobial activity revealed that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential for development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. Comparative analysis with similar compounds has revealed:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(benzyloxy)-2-hydroxybenzaldehyde | Contains benzyloxy but differs in core structure | Different functional groups |

| 6-fluoroindole | Indole core with fluorine but lacks benzyloxy | Simpler structure |

| Methyl 6-(methoxy)-1H-indole-4-carboxylate | Similar structure but with methoxy instead of benzyloxy | Variation in functional group reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.